N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2,6-dimethoxybenzamide
Description
N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2,6-dimethoxybenzamide is a synthetic small molecule featuring an imidazo[2,1-b]thiazole core linked to a 4-phenyl group substituted with a 2,6-dimethoxybenzamide moiety. The imidazo[2,1-b]thiazole scaffold is recognized for its pharmacological versatility, including roles as kinase inhibitors, cyclooxygenase (COX) modulators, and antitumor agents . The dimethoxybenzamide group at the para-position of the phenyl ring introduces electron-donating methoxy substituents, which may enhance solubility or influence target binding compared to bulkier or electron-withdrawing groups.
Properties
IUPAC Name |
N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2,6-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3S/c1-25-16-4-3-5-17(26-2)18(16)19(24)21-14-8-6-13(7-9-14)15-12-23-10-11-27-20(23)22-15/h3-12H,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYPMELAXAIJTLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NC2=CC=C(C=C2)C3=CN4C=CSC4=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of N-(4-(Imidazo[2,1-b]Thiazol-6-yl)Phenyl)-2,6-Dimethoxybenzamide is Pantothenate synthetase of Mycobacterium tuberculosis (Mtb) . This enzyme plays a crucial role in the biosynthesis of pantothenate, a precursor of coenzyme A, which is essential for various metabolic processes in the cell.
Mode of Action
The compound interacts with its target by binding to the SIRT1 enzyme-peptide substrate complex at an allosteric site amino-terminal to the catalytic domain. This interaction lowers the Michaelis constant for acetylated substrates, enhancing the enzyme’s activity and leading to changes in cellular processes.
Biochemical Pathways
The compound affects the pantothenate biosynthesis pathway in Mtb. By activating SIRT1, it influences various downstream effects, including the regulation of energy metabolism, inflammation, and stress resistance. The compound’s selective inhibition of Mtb over non-tuberculous mycobacteria suggests it may specifically affect pathways unique to Mtb.
Result of Action
The compound exhibits significant antimycobacterial activity . In vitro studies have shown that it can inhibit Mtb growth with an IC50 of 2.03 μM and an IC90 of 15.22 μM. It also shows no acute cellular toxicity towards the MRC-5 lung fibroblast cell line.
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors While specific details are not available, factors such as pH, temperature, and the presence of other substances can affect the compound’s activity
Biochemical Analysis
Biochemical Properties
The compound N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2,6-dimethoxybenzamide has been found to exhibit a broad spectrum of antiproliferative activity against various cell lines.
Cellular Effects
This compound has shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. It has demonstrated significant growth inhibitions against various cancer cell lines.
Molecular Mechanism
The molecular mechanism of action of this compound is complex and involves several steps. It includes binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It has been observed that the compound exhibits stability and long-term effects on cellular function in in vitro studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. High doses may lead to toxic or adverse effects.
Metabolic Pathways
Transport and Distribution
It is believed to interact with various transporters or binding proteins.
Biological Activity
N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2,6-dimethoxybenzamide is a compound belonging to the imidazo[2,1-b]thiazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential anticancer, antifungal, and antiviral properties, as well as its mechanisms of action and synthesis.
Chemical Structure and Properties
The compound features a unique structural configuration comprising an imidazo[2,1-b]thiazole moiety linked to a phenyl group and a dimethoxybenzamide substituent. This specific arrangement enhances its pharmacological potential and specificity in biological applications.
Structural Formula
Anticancer Properties
Research indicates that imidazo[2,1-b]thiazole derivatives exhibit significant anticancer properties. This compound has shown potential efficacy against various cancer cell lines. The mechanisms of action include:
- Induction of Apoptosis : The compound may trigger programmed cell death in cancer cells.
- Inhibition of Cell Proliferation : It has been observed to hinder the growth of cancer cells by affecting key signaling pathways.
Case Studies
- Study on Cell Lines : In vitro studies demonstrated that the compound exhibited IC50 values in the micromolar range against several cancer cell lines, indicating potent antiproliferative effects .
- Mechanistic Insights : Further investigations revealed that the compound inhibits focal adhesion kinase (FAK) phosphorylation, a critical player in cancer cell migration and proliferation .
Antifungal Activity
Imidazo[2,1-b]thiazole derivatives have also been evaluated for their antifungal properties. Preliminary data suggest that this compound displays activity against various fungal strains, making it a candidate for further development in antifungal therapies.
Antiviral Activity
The compound has exhibited antiviral properties as well. Studies suggest that it may interfere with viral replication processes, although specific mechanisms remain to be fully elucidated.
Synthesis Methods
The synthesis of this compound typically involves:
- Formation of Imidazo[2,1-b]thiazole Core : Utilizing appropriate precursors under controlled conditions to create the thiazole ring.
- Coupling with Benzamide Moiety : Following the formation of the core structure, it is coupled with a dimethoxybenzamide derivative.
The proposed mechanism involves interactions with cellular targets leading to:
- Disruption of Signaling Pathways : Inhibition of key kinases involved in cell growth.
- Induction of Stress Responses : Triggering cellular stress responses that lead to apoptosis.
Data Summary
Comparison with Similar Compounds
The biological and chemical profiles of N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2,6-dimethoxybenzamide can be inferred through comparison with structurally related imidazo[2,1-b]thiazole derivatives. Key structural variables include substituents on the imidazo ring (C-5/C-6), phenyl ring modifications, and functional groups (e.g., sulfonyl, carboxamide). Below is a detailed analysis:
COX-2 Inhibitors
Imidazo[2,1-b]thiazoles with sulfonyl or amine substituents at C-5 exhibit potent COX-2 inhibition. For example:
- Compound 6a (N,N-dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine):
- Compound 5 (6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazole):
Comparison with Target Compound :
The target molecule lacks a C-5 substituent but incorporates a 2,6-dimethoxybenzamide group at the phenyl ring (C-6). The methoxy groups may reduce COX-2 affinity compared to 6a, as C-5 amines are critical for high potency and selectivity . However, the benzamide moiety could engage in hydrogen bonding with secondary targets, warranting further investigation.
Anticancer Agents
Imidazo[2,1-b]thiazoles with carboxamide or halogenated aryl groups demonstrate cytotoxicity:
- Compound 5l (2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide):
- ND-11564 (2,6-dimethyl-N-(4-(3-(trifluoromethyl)phenoxy)benzyl)imidazo[2,1-b]thiazole-5-carboxamide): Structure: Trifluoromethylphenoxybenzyl group at C-5 . Hypothesized Activity: Increased lipophilicity from the CF₃ group may enhance cell permeability.
The absence of a C-5 carboxamide (as in 5l) may limit direct kinase inhibition, though the dimethoxy aryl group could interact with DNA or tubulin targets .
Structural and Electronic Profiles
A comparative table highlights substituent effects:
Key Observations :
C-5 Substituents : Amine or carboxamide groups at C-5 correlate with enzymatic inhibition (COX-2, kinases). The target’s unsubstituted C-5 may limit such interactions.
C-6 Aryl Groups : Electron-withdrawing groups (e.g., sulfonyl, CF₃) enhance target affinity but reduce solubility. The target’s dimethoxybenzamide balances electron donation and moderate hydrophilicity.
Biological Selectivity : Compounds with polar side chains (e.g., 5l’s piperazine) show cell-line selectivity, suggesting the target’s benzamide may confer unique selectivity patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
